molecular formula C21H21N3O3 B4209990 N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide

N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide

Cat. No.: B4209990
M. Wt: 363.4 g/mol
InChI Key: YIPQBCNOKNCBBX-UHFFFAOYSA-N
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Description

N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide is a complex organic compound characterized by its cyano, oxo, and dimethylphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxo positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamides .

Mechanism of Action

The mechanism of action of N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the oxo group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-5-7-16(9-14(12)3)19(25)18(11-22)21(27)24-23-20(26)17-8-6-13(2)15(4)10-17/h5-10,18H,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPQBCNOKNCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C#N)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide
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N'-[2-cyano-3-(3,4-dimethylphenyl)-3-oxopropanoyl]-3,4-dimethylbenzohydrazide

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